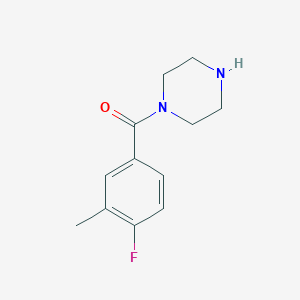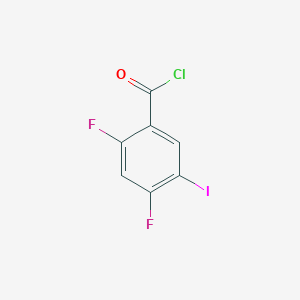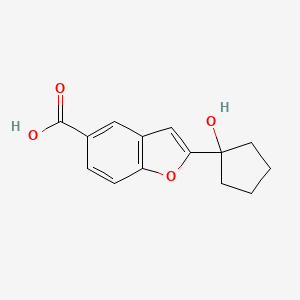
Bromure de 2-fluoro-4-(trifluorométhoxy)benzyle
Vue d'ensemble
Description
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrF4O. It is known for its unique molecular structure, which includes a fluorine atom and a trifluoromethoxy group attached to a benzyl bromide core. This compound is utilized in various scientific research applications due to its reactivity and versatility .
Applications De Recherche Scientifique
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates for pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
Target of Action
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is used in the synthesis of bioreductive drugs , suggesting that it may have some bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, and open flames .
Analyse Biochimique
Biochemical Properties
2-Fluoro-4-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through mechanisms such as the Suzuki-Miyaura coupling . The interactions between 2-Fluoro-4-(trifluoromethoxy)benzyl bromide and biomolecules are primarily driven by its electrophilic bromide group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity.
Cellular Effects
The effects of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns . Additionally, 2-Fluoro-4-(trifluoromethoxy)benzyl bromide can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(trifluoromethoxy)benzyl bromide exerts its effects through several mechanisms. One key mechanism involves the inhibition or activation of enzymes by covalently modifying their active sites . This compound can also bind to specific DNA sequences, influencing the transcription of target genes. The presence of fluorine atoms in its structure enhances its binding affinity to certain biomolecules, thereby increasing its potency and specificity in biochemical reactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide over time are critical factors in its application in laboratory settings. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to 2-Fluoro-4-(trifluoromethoxy)benzyl bromide can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cell cycle progression.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide vary with dosage in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration.
Metabolic Pathways
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is a key determinant of its activity and function. This compound can be targeted to specific organelles through post-translational modifications or by interacting with targeting signals on proteins . For example, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out in an ether solution at 0°C, followed by stirring the reaction mixture for 0.5 hours. The completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction, the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is then extracted with ether, washed with sodium bicarbonate (NaHCO3) and water, and dried over sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation and recrystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of benzyl fluorides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl fluorides and other reduced derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar structure but lacks the fluorine atom at the ortho position.
2-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluoro-2-(trifluoromethyl)benzyl bromide: Similar structure with a trifluoromethyl group and a fluorine atom at different positions.
Uniqueness
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzyl bromide core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Propriétés
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMTHLJHXYXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)




